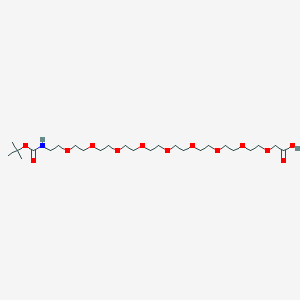

BocNH-PEG9-CH2COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H49NO13 |

|---|---|

Molecular Weight |

571.7 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C25H49NO13/c1-25(2,3)39-24(29)26-4-5-30-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-16-17-36-18-19-37-20-21-38-22-23(27)28/h4-22H2,1-3H3,(H,26,29)(H,27,28) |

InChI Key |

NOTHLMVRGDKLJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Properties and Applications of BocNH-PEG9-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

BocNH-PEG9-CH2COOH is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and nanotechnology.[1][2] Its structure features a polyethylene glycol (PEG) spacer of nine ethylene glycol units, flanked by a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid. This unique architecture provides a versatile platform for covalently linking different molecules, such as proteins, peptides, small molecule drugs, or nanoparticles, while imparting favorable physicochemical properties.[1][2]

The PEG spacer enhances the solubility and stability of the resulting conjugates, reduces immunogenicity, and can improve pharmacokinetic profiles.[3] The terminal functional groups allow for sequential and controlled conjugation reactions. The carboxylic acid can be activated to react with primary amines, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling reactions.[1] This guide provides a comprehensive overview of the properties of this compound, along with detailed experimental protocols for its use.

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are based on commercially available information and predicted data. Experimental values may vary depending on the specific batch and analytical conditions.

| Property | Value | Reference |

| Chemical Formula | C25H49NO13 | [1] |

| Molecular Weight | 571.66 g/mol | [1] |

| CAS Number | 141282-32-8 | [1] |

| Appearance | Colorless viscous liquid | [1] |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents. | |

| Storage | Store at -20°C, protected from light and moisture. | [1] |

Experimental Data

| ¹H NMR (Expected Chemical Shifts) | δ (ppm) | Assignment |

| ~1.44 | s, 9H, -C(CH₃)₃ | |

| ~3.25 | t, 2H, -NH-CH₂- | |

| ~3.5-3.7 | m, 32H, -O-CH₂-CH₂-O- | |

| ~4.15 | s, 2H, -O-CH₂-COOH | |

| ~5.0 | br s, 1H, -NH- | |

| ~11.0 | br s, 1H, -COOH |

| ¹³C NMR (Expected Chemical Shifts) | δ (ppm) | Assignment |

| ~28.5 | -C(CH₃)₃ | |

| ~40.5 | -NH-CH₂- | |

| ~70-71 | -O-CH₂-CH₂-O- | |

| ~79.5 | -C(CH₃)₃ | |

| ~156.0 | -NH-C=O | |

| ~171.0 | -COOH |

Mass Spectrometry: The expected mass for the [M+Na]⁺ ion would be approximately m/z 594.65.

Experimental Protocols

Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mL per gram of PEG linker).

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product, NH2-PEG9-CH2COOH.

EDC/NHS Coupling to a Primary Amine

This protocol describes the activation of the carboxylic acid group and its subsequent reaction with a primary amine-containing molecule (R-NH₂).

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Primary amine-containing molecule (R-NH₂)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound in anhydrous DMF or DCM.

-

Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add 1.0 equivalent of the primary amine-containing molecule (R-NH₂) to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be purified by an appropriate method such as column chromatography or precipitation.

Applications in Drug Development

PROTACs (Proteolysis Targeting Chimeras)

This compound is a commonly used linker in the synthesis of PROTACs.[3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in these constructs provides the necessary spatial separation between the target-binding and E3 ligase-binding moieties and enhances the overall solubility and cell permeability of the PROTAC.[3]

The synthesis of a PROTAC using this linker typically involves a stepwise approach where one of the binding moieties is first coupled to the linker, followed by deprotection and coupling of the second binding moiety.

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, this compound can be utilized in the synthesis of linkers for Antibody-Drug Conjugates (ADCs).[6] ADCs consist of a monoclonal antibody conjugated to a cytotoxic payload via a chemical linker. The PEG component of the linker can improve the solubility and stability of the ADC and reduce aggregation.[6] The bifunctional nature of the linker allows for the attachment of the cytotoxic drug at one end and conjugation to the antibody (typically via lysine or cysteine residues) at the other.

Surface Modification

The carboxylic acid terminus of this compound can be used to functionalize surfaces, such as nanoparticles or microarrays. This is often achieved by activating the carboxyl group with EDC/NHS and reacting it with amine groups present on the surface. The PEG chain then forms a hydrophilic layer that can reduce non-specific protein adsorption and improve the biocompatibility of the material. The Boc-protected amine at the other end can be deprotected to allow for the subsequent attachment of targeting ligands, imaging agents, or other biomolecules.

Conclusion

This compound is a valuable and versatile tool for researchers in drug development and biotechnology. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, makes it an ideal choice for the construction of complex bioconjugates, including PROTACs and ADCs, as well as for the functionalization of surfaces. The straightforward and well-established protocols for the manipulation of its terminal functional groups allow for its ready integration into a wide range of research and development projects.

References

- 1. purepeg.com [purepeg.com]

- 2. This compound [myskinrecipes.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Boc-NH-PEG2-CH2COOH,108466-89-3, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to BocNH-PEG9-CH2COOH: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 2-(2-(2-(2-(2-(2-(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid, commonly known as BocNH-PEG9-CH2COOH. It is a heterobifunctional polyethylene glycol (PEG) linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, molecular weight, and key applications, and provides exemplary experimental protocols for its use.

Core Properties and Structure

This compound is a monodisperse PEG derivative featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other. The PEG chain consists of nine ethylene glycol units, conferring hydrophilicity and flexibility to the linker.

Structural and Quantitative Data

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C25H49NO12 |

| Molecular Weight | 571.66 g/mol [] |

| CAS Number | 141282-32-8[] |

| Appearance | Colorless to light yellow viscous liquid or solid |

| Storage Conditions | -20°C for long-term storage, protected from light[] |

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in several scientific disciplines:

-

Bioconjugation: The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. Subsequent removal of the Boc protecting group reveals a primary amine that can be used for further conjugation.

-

Drug Delivery: This PEG linker can be incorporated into drug delivery systems to improve the solubility and pharmacokinetic profile of therapeutic agents. It is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

-

Nanotechnology: this compound is employed in the surface functionalization of nanoparticles, enhancing their biocompatibility and enabling the attachment of targeting ligands.

-

Solid-Phase Peptide Synthesis: It can be used as a spacer to attach the first amino acid to a resin in solid-phase peptide synthesis.

Experimental Protocols

The following are representative protocols for the two primary reactions involving this compound: Boc deprotection and carboxylic acid activation and coupling.

Boc Deprotection of this compound

This procedure describes the removal of the Boc protecting group to yield the free amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

DIPEA (N,N-Diisopropylethylamine)

-

Diethyl ether

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve this compound in a 1:1 mixture of DCM and TFA. A common concentration is 10-20 mg/mL.

-

Stir the reaction mixture at room temperature under an inert atmosphere for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the TFA and DCM under reduced pressure.

-

The resulting residue will be the amine salt. To obtain the free amine, dissolve the residue in DCM and neutralize with DIPEA.

-

Precipitate the product by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the product, decant the ether, and dry the product under vacuum.

Activation of the Carboxylic Acid and Coupling to a Primary Amine

This protocol outlines the activation of the carboxylic acid group as an N-hydroxysuccinimide (NHS) ester, followed by its reaction with a primary amine.

Materials:

-

This compound (or the deprotected H2N-PEG9-CH2COOH)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Primary amine-containing molecule

-

Phosphate Buffered Saline (PBS), pH 7.4-8.0

Procedure:

Part A: NHS Ester Activation

-

Dissolve this compound, NHS (1.2 equivalents), and DCC or EDC (1.2 equivalents) in anhydrous DMF or DCM.

-

Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

The resulting solution contains the activated Boc-NH-PEG9-NHS ester and can be used directly in the next step.

Part B: Coupling to a Primary Amine

-

Dissolve the amine-containing molecule in PBS (pH 7.4-8.0).

-

Add the solution of the activated Boc-NH-PEG9-NHS ester to the amine solution. A 5 to 20-fold molar excess of the NHS ester is often used.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris or glycine.

-

Purify the resulting conjugate using size exclusion chromatography or dialysis to remove unreacted PEG linker and other reagents.

Characterization Techniques

The identity and purity of this compound and its conjugates are typically confirmed using the following analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure and the presence of the Boc group and the PEG backbone.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to verify the molecular weight of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a typical bioconjugation experiment using this compound.

Caption: Bioconjugation workflow using this compound.

References

A Technical Guide to BocNH-PEG9-CH2COOH: A Heterobifunctional Linker for Advanced Drug Development

For Immediate Release

This technical guide provides an in-depth overview of BocNH-PEG9-CH2COOH, a high-purity heterobifunctional linker increasingly utilized by researchers, chemists, and professionals in the fields of drug discovery and development. This document details its chemical properties, supplier information, and its critical role in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Properties and Supplier Information

This compound, identified by the CAS number 141282-32-8 , is a valuable tool in bioconjugation.[1] Its structure features a Boc-protected amine and a terminal carboxylic acid, separated by a nine-unit polyethylene glycol (PEG) spacer. This configuration allows for sequential and controlled conjugation to different molecules.

A summary of its key chemical and physical properties is presented below:

| Property | Value | Reference |

| CAS Number | 141282-32-8 | [1] |

| Molecular Formula | C25H49NO13 | [1] |

| Molecular Weight | 571.66 g/mol | [1] |

| Appearance | Varies; often a colorless to pale yellow viscous liquid or solid | General Supplier Information |

| Purity | Typically >95% | General Supplier Information |

| Solubility | Soluble in water, aqueous buffers, DMF, DMSO, and chlorinated solvents | [2] |

Several reputable suppliers offer this compound, including:

Applications in Drug Development

The unique structure of this compound makes it an ideal linker for advanced therapeutic modalities. The hydrophilic PEG chain enhances the solubility and can improve the pharmacokinetic profile of the resulting conjugate, potentially reducing aggregation and immunogenicity.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this compound can be used to attach a potent cytotoxic payload to a monoclonal antibody. The carboxylic acid end can be activated to react with primary amines on the antibody surface, such as lysine residues. Following deprotection of the Boc group, the newly exposed amine can be conjugated to the drug. The PEG spacer helps to ensure that the drug molecule does not interfere with the antibody's binding to its target.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound serves as a versatile linker to connect the target-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG9 chain can be critical for optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Specific reaction conditions may need to be optimized for individual applications.

Boc Deprotection

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a solution of 20-50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product (NH2-PEG9-CH2COOH).

Amide Coupling to a Primary Amine

Objective: To conjugate the carboxylic acid moiety of this compound to a molecule containing a primary amine.

Materials:

-

This compound

-

Amine-containing molecule (e.g., antibody, ligand)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dialysis or size-exclusion chromatography equipment for purification

Procedure:

-

Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO.

-

Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

-

Add the amine-containing molecule to the reaction mixture.

-

Allow the reaction to proceed for 4-24 hours at room temperature or 4°C.

-

Monitor the progress of the conjugation reaction using an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for small molecules).

-

Purify the resulting conjugate using dialysis or size-exclusion chromatography to remove unreacted reagents.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the application of this compound in ADC and PROTAC synthesis.

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

References

Navigating the Solubility Landscape of BocNH-PEG9-CH2COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of BocNH-PEG9-CH2COOH, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent is paramount for its effective application in aqueous and organic media, ensuring reproducibility and success in complex experimental workflows. This document outlines its qualitative and semi-quantitative solubility in various solvents, details standard experimental protocols for solubility determination, and provides a logical workflow for assessing the solubility of such compounds.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in different solvent systems. For drug development and bioconjugation, solubility directly impacts bioavailability, formulation, and reaction efficiency. Two key types of solubility are often considered:

-

Thermodynamic Solubility: This refers to the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure. It represents the true solubility of the compound.

-

Kinetic Solubility: This is the concentration of a solute at the point of precipitation from a supersaturated solution. It is often measured in high-throughput screening settings and can be influenced by the rate of dissolution and the presence of impurities.

The hydrophilic polyethylene glycol (PEG) spacer in this compound is designed to enhance its solubility in aqueous media, a desirable characteristic for biological applications[1][2].

Solubility Profile of BocNH-PEG-COOH Compounds

| Solvent | Compound Family | Reported Solubility |

| Water | Boc-NH-PEG-COOH | Soluble, 10 mg/mL[3] |

| Aqueous Buffer | Boc-NH-PEG-COOH | Soluble[3] |

| Chloroform | Boc-NH-PEG-COOH | Soluble, 10 mg/mL[3] |

| Dichloromethane (DCM) | Boc-NH-PEG-COOH | Soluble[3] |

| Dimethylformamide (DMF) | Boc-NH-PEG-COOH | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Boc-NH-PEG-COOH | Soluble, 10 mg/mL[3] |

| Boc-NH-PEG2-CH2CH2COOH | ≥ 100 mg/mL (Hygroscopic DMSO) | |

| Alcohol (e.g., Ethanol) | Boc-NH-PEG-COOH | Less Soluble[3] |

| Toluene | Boc-NH-PEG-COOH | Less Soluble[3] |

| Ether | Boc-NH-PEG-COOH | Not Soluble[3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Boc-NH-PEG2-CH2CH2COOH | ≥ 2.5 mg/mL |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Boc-NH-PEG2-CH2CH2COOH | ≥ 2.5 mg/mL |

| 10% DMSO, 90% Corn Oil | Boc-NH-PEG2-CH2CH2COOH | ≥ 2.5 mg/mL |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the successful application of this compound. The following are detailed methodologies for key solubility assays.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with a solvent over a prolonged period.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, PBS, organic solvent)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A standard curve of the compound should be prepared in the same solvent to ensure accurate quantification.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Kinetic Solubility Assay

Kinetic solubility is often determined using methods that are amenable to high-throughput screening. A common approach involves the dilution of a concentrated DMSO stock solution into an aqueous buffer.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well plates

-

Automated liquid handler (optional)

-

Plate reader capable of detecting turbidity or a nephelometer

-

HPLC-MS system for concentration analysis

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

-

Aqueous Dilution: Transfer a small volume of each DMSO dilution to another 96-well plate containing the aqueous buffer. This step is often performed rapidly to induce precipitation of compounds with low aqueous solubility.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

-

Detection:

-

Turbidimetric Method: Measure the turbidity or light scattering of each well using a plate reader or nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Direct Concentration Measurement: After incubation, filter or centrifuge the plate to remove any precipitate. Analyze the concentration of the dissolved compound in the supernatant using HPLC-MS. The highest concentration that remains in solution is the kinetic solubility.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: A logical workflow for the comprehensive assessment of a compound's solubility.

Signaling Pathways and Experimental Workflows

While this compound is a tool for chemical modification and not directly involved in signaling pathways, its application in modifying proteins or peptides can be part of larger experimental workflows to study such pathways. For instance, a researcher might use this linker to attach a fluorescent dye to a ligand to visualize its binding to a cell surface receptor and the subsequent signaling cascade.

The following diagram illustrates a generalized experimental workflow involving a PEGylated compound.

Caption: A generalized workflow for the bioconjugation of a molecule using a PEG linker.

References

An In-depth Technical Guide to the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, particularly in the realms of peptide synthesis and drug development.[1] Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions, and facile removal under specific, mild acidic conditions.[2] This guide provides a detailed overview of the Boc protecting group for researchers, scientists, and drug development professionals.

Core Concepts of the Boc Group

The Boc group protects amines by converting them into carbamates.[3] This transformation significantly reduces the nucleophilicity and basicity of the amine, rendering it inert to many reagents and reaction conditions.[3] A key feature of the Boc group is its orthogonality to other common protecting groups. For instance, it is stable under basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and resistant to catalytic hydrogenation that cleaves the Cbz (carbobenzyloxy) group.[4] This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of different functional groups within a complex molecule.

Mechanism of Boc Protection

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[5] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4][5] This mechanism can proceed with or without a base.

Without Base: The amine attacks the Boc anhydride, forming a tetrahedral intermediate. This intermediate collapses, expelling a tert-butyl carbonate leaving group. This leaving group then acts as a base to deprotonate the newly formed N-Boc amine. The resulting tert-butyl bicarbonate is unstable and decomposes to tert-butanol and carbon dioxide gas.[6]

With Base: The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), can facilitate the reaction.[7] In this case, the external base deprotonates the protonated amine intermediate. The tert-butyl carbonate leaving group decomposes to tert-butoxide and carbon dioxide.[7]

It is crucial to note that the formation of CO₂ gas necessitates that these reactions are not performed in a closed system.[6][7]

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under anhydrous acidic conditions.[8] Trifluoroacetic acid (TFA) is the most common reagent, often used in a solution with a scavenger cation trapping agent and a solvent like dichloromethane (DCM).[5][9]

The mechanism involves the following steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[10]

-

Cation Formation: The protonated intermediate fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][10] The stability of the tertiary carbocation is a key driving force for this reaction.[3]

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[10]

-

Protonation of Amine: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming a salt (e.g., a TFA salt).[10]

The tert-butyl cation can be trapped by scavengers or can deprotonate to form isobutylene gas.[10] As with the protection step, the release of CO₂ gas means the reaction should not be conducted in a sealed vessel.[5][10]

Experimental Protocols

General Procedure for N-Boc Protection of Amines

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: Dissolve the amine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of water and acetone.[2][5]

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.5 equiv). If a base is used, add triethylamine (TEA) (1.0-1.5 equiv) or sodium bicarbonate.[11]

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2] Reactions are often complete within a few hours.

-

Workup: Once the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.[11] The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure to yield the crude N-Boc protected amine.

-

Purification: If necessary, the product can be purified by column chromatography on silica gel.[2]

General Procedure for N-Boc Deprotection using TFA

-

Reaction Setup: Dissolve the N-Boc protected amine in dichloromethane (DCM).[9]

-

Reagent Addition: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (TFA) dropwise. A common ratio is a 25% to 50% solution of TFA in DCM (v/v).[9]

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.[9][12]

-

Workup: Remove the solvent and excess TFA in vacuo. The resulting product is often the TFA salt of the amine.[9] If the free amine is desired, the residue can be dissolved in an appropriate solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution) before extraction.

Quantitative Data

The efficiency of Boc protection and deprotection can vary depending on the substrate and reaction conditions. The following tables summarize representative data from the literature.

Table 1: N-tert-Butoxycarbonylation of Various Amines

| Entry | Amine Substrate | Reaction Time | Yield (%) |

|---|---|---|---|

| 1 | Aniline | 10 min | 95 |

| 2 | 4-Nitroaniline | 15 min | 92 |

| 3 | Benzylamine | 5 min | 98 |

| 4 | L-Alanine methyl ester | 10 min | 96 |

| 5 | Sulfanilamide | 10 min | 94 |

Data adapted from a study on water-mediated, catalyst-free N-Boc protection.[2]

Table 2: Yields for Boc-Deprotection and Subsequent Reactions

| Entry | Substrate | Reaction Steps | Overall Yield (%) |

|---|---|---|---|

| 1 | cyclo(L-Arg(di-Boc)-L-Arg(di-Boc)) | Alkylation, then TFA deprotection | 19-97 (variable) |

| 2 | N-p-iodobenzyl-(L,L)-DKP | Cross-coupling, then TFA deprotection | Low to moderate |

| 3 | Boc-protected N-benzyl/pyridylmethyl DKPs | TFA deprotection | 17-81 (isolated yield after purification) |

Data compiled from studies involving diketopiperazine synthesis, highlighting variability in yields, sometimes due to purification losses.[13]

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was foundational to the development of solid-phase peptide synthesis (SPPS), a methodology pioneered by Bruce Merrifield. In the "Boc strategy," the N-terminus of the growing peptide chain is protected with a Boc group, while amino acid side chains are protected with groups stable to TFA but cleavable by stronger acids like hydrofluoric acid (HF).

The SPPS cycle using the Boc strategy involves the following iterative steps:

-

Deprotection: The N-terminal Boc group is removed with TFA.[14]

-

Neutralization: The resulting ammonium salt is neutralized with a base.

-

Coupling: The next N-Boc protected amino acid is activated and coupled to the free N-terminus of the peptide chain.[14]

-

Washing: Excess reagents are washed away from the solid support.[15]

This cycle is repeated until the desired peptide sequence is assembled.[14] Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like HF.

References

- 1. BOC Protection and Deprotection [bzchemicals.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Boc Deprotection - TFA [commonorganicchemistry.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

The Pivotal Role of the Carboxylic Acid Terminus in PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ethylene glycol) (PEG) linkers have become indispensable tools in the fields of bioconjugation, drug delivery, and materials science. Their ability to enhance solubility, stability, and pharmacokinetic profiles of conjugated molecules is well-established. The functionality of the terminal groups on these linkers dictates their application and versatility. This technical guide provides an in-depth exploration of the function of the carboxylic acid terminus in PEG linkers, a cornerstone of modern bioconjugation strategies. We will delve into the chemistry of carboxyl-terminated PEGs, their activation for covalent coupling, and their wide-ranging applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction: The Versatility of the Carboxyl Group

The carboxylic acid (-COOH) functional group is a highly versatile handle for the covalent modification of biomolecules and surfaces. Its utility stems from its ability to be readily activated to form a more reactive intermediate, which can then efficiently react with primary amines (-NH2) present on proteins, peptides, antibodies, and other therapeutic molecules to form stable amide bonds.[1][2][3] This targeted reactivity, coupled with the beneficial properties of the PEG chain, makes carboxyl-terminated PEG linkers a preferred choice for a multitude of applications in research and pharmaceutical development.[4][5][6]

The PEG backbone itself imparts several advantageous properties, including:

-

Increased Hydrophilicity: Enhancing the solubility of hydrophobic drugs and biomolecules.[4][5]

-

Reduced Immunogenicity: Masking the conjugated molecule from the host's immune system.[5][7]

-

Prolonged Circulation Time: Increasing the hydrodynamic size, which reduces renal clearance.[7]

-

Improved Stability: Protecting the conjugated molecule from enzymatic degradation.[5][6]

Chemistry of Carboxylic Acid-Terminated PEG Linkers

Carboxyl-terminated PEG linkers are available in various architectures, including linear, branched, and multi-arm structures, and with a wide range of molecular weights.[4] This diversity allows for precise control over the properties of the final conjugate. The carboxylic acid group is typically introduced at one or both ends of the PEG chain.

The key to the utility of the carboxylic acid terminus lies in its activation. By itself, the carboxyl group is not sufficiently reactive to form stable amide bonds with amines under physiological conditions. Therefore, it must be converted into a more reactive species. The most common and well-established method for this activation is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9][10]

The EDC/NHS Activation Mechanism

The EDC/NHS reaction is a two-step process that efficiently generates a semi-stable amine-reactive NHS ester.

-

O-Acylisourea Intermediate Formation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid or rearrange into a stable N-acylurea byproduct.

-

NHS Ester Formation: In the presence of NHS, the O-acylisourea intermediate rapidly reacts to form a more stable NHS ester. This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate and can efficiently react with primary amines.

This two-step activation is crucial for achieving high coupling efficiencies, as it minimizes the hydrolysis of the activated carboxyl group and reduces the formation of N-acylurea byproducts.[11]

dot

Caption: EDC/NHS activation of a carboxyl-terminated PEG linker.

Quantitative Data Presentation

The efficiency of bioconjugation and the pharmacokinetic properties of the resulting conjugates are influenced by several factors, including the length of the PEG linker and the reaction conditions.

Table 1: Effect of PEG Linker Length on Pharmacokinetics of Methotrexate-Loaded Chitosan Nanoparticles

| mPEG Molecular Weight (Da) | Degree of Substitution (%) | AUC (0-72h) (µg·h/mL) |

| 750 | 8.5 | 1.8 |

| 2,000 | 8.5 | 4.2 |

| 5,000 | 8.5 | 7.9 |

| 2,000 | 4.1 | 2.5 |

| 2,000 | 18.2 | 6.8 |

| 2,000 | 40.3 | 10.3 |

Data adapted from a study on methotrexate-loaded chitosan nanoparticles, demonstrating that increasing both the molecular weight and the surface density of the PEG linker leads to a significant increase in the area under the plasma drug concentration-time curve (AUC), indicating prolonged circulation time.[12]

Table 2: Pharmacokinetic Parameters of siRNA Lipid Nanoparticles with Different PEG-Lipid Chain Lengths

| PEG-Lipid Acyl Chain Length | Half-life (t½) (hours) | AUC (0-24h) (%ID·h/mL) | Liver Accumulation at 2h (% Injected Dose) |

| C14 | 0.64 | 7.8 | ~50 |

| C16 | 2.18 | 20.1 | ~35 |

| C18 | 4.03 | 31.5 | ~25 |

Data adapted from a study on siRNA lipid nanoparticles, showing that longer PEG-lipid acyl chains lead to a longer circulation half-life and reduced liver accumulation.[13]

Experimental Protocols

Detailed and optimized protocols are critical for successful bioconjugation. The following are representative methodologies for the activation and coupling of carboxyl-terminated PEG linkers.

General Protocol for EDC/NHS Activation of Carboxyl-Terminated PEG and Coupling to a Protein

Materials:

-

Carboxyl-terminated PEG (PEG-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

-

Protein solution in Coupling Buffer

-

Desalting column or dialysis cassette

Procedure:

-

Reagent Preparation: Equilibrate all reagents to room temperature. Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.

-

PEG-COOH Activation:

-

Dissolve the PEG-COOH in Activation Buffer.

-

Add a 2-5 fold molar excess of EDC and NHS/Sulfo-NHS to the PEG-COOH solution.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Protein Conjugation:

-

Add the activated PEG-NHS ester solution to the protein solution in Coupling Buffer. A typical molar ratio is 10-20 fold molar excess of activated PEG to the protein.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

-

Purification: Remove excess PEG and byproducts by size exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

-

Characterization: Characterize the PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, and functional assays.[14]

dot

Caption: A typical experimental workflow for protein PEGylation.

Protocol for Surface Modification of Nanoparticles with Carboxyl-Terminated PEG

Materials:

-

Amine-functionalized nanoparticles

-

Carboxyl-terminated PEG (PEG-COOH)

-

EDC and Sulfo-NHS

-

Activation Buffer (0.1 M MES, pH 6.0)

-

Coupling Buffer (PBS, pH 7.4)

-

Washing Buffer (e.g., PBS with 0.05% Tween-20)

-

Centrifuge

Procedure:

-

Nanoparticle Preparation: Suspend the amine-functionalized nanoparticles in Activation Buffer.

-

PEG-COOH Activation: In a separate tube, activate the PEG-COOH with EDC and Sulfo-NHS as described in Protocol 4.1.

-

Conjugation: Add the activated PEG-NHS solution to the nanoparticle suspension. Incubate for 2-4 hours at room temperature with gentle mixing.

-

Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing unreacted PEG and byproducts.

-

Resuspension: Resuspend the nanoparticle pellet in Washing Buffer. Repeat the washing step 2-3 times.

-

Final Resuspension: Resuspend the final nanoparticle pellet in the desired storage buffer.

-

Characterization: Characterize the PEGylated nanoparticles for size, zeta potential, and surface PEG density.[15][16]

Applications and Signaling Pathways

The ability to conjugate various molecules to carboxyl-terminated PEG linkers has led to their widespread use in numerous applications, particularly in drug delivery and diagnostics.

Drug Delivery

PEGylation of small molecule drugs, peptides, and proteins can significantly improve their therapeutic index.[17][18] For instance, in cancer therapy, PEGylated nanoparticles can exploit the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[19]

Cellular Uptake Pathways

The surface properties of nanoparticles, including the presence and density of PEG, can influence their mechanism of cellular uptake. PEGylated nanoparticles have been shown to be internalized through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][2][20] The specific pathway can depend on the cell type, nanoparticle size, and PEG density.

dot

Caption: Cellular uptake pathways of PEGylated nanoparticles.

Logical Workflow for PEG Linker Selection

Choosing the appropriate carboxyl-terminated PEG linker is crucial for the success of a bioconjugation project. The following diagram outlines a logical workflow for this selection process.

dot

Caption: Logical workflow for selecting a PEG linker.

Conclusion

The carboxylic acid terminus provides a robust and versatile platform for the covalent attachment of PEG linkers to a wide array of molecules and surfaces. The well-established EDC/NHS activation chemistry offers a reliable method for forming stable amide bonds, making carboxyl-terminated PEGs a cornerstone of modern bioconjugation and drug delivery strategies. By carefully considering the linker architecture, molecular weight, and reaction conditions, researchers can tailor the properties of their conjugates to achieve desired outcomes in therapeutic and diagnostic applications. This guide has provided a comprehensive overview of the function, chemistry, and application of carboxyl-terminated PEG linkers, offering a valuable resource for scientists and professionals in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cellular uptake and intracellular pathways of PLL-g-PEG-DNA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. PEGylation - Wikipedia [en.wikipedia.org]

- 8. Synthesis, physicochemical characterization, toxicity and efficacy of a PEG conjugate and a hybrid PEG conjugate nanoparticle formulation of the antibiotic moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into the EDC-mediated PEGylation of cellulose nanofibrils and their colloidal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. core.ac.uk [core.ac.uk]

- 17. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 19. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 20. pubs.acs.org [pubs.acs.org]

Introduction to heterobifunctional PEG linkers

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Introduction

In the landscape of modern drug development and bioconjugation, precision and control are paramount. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable molecular tools, offering a versatile bridge to connect two different chemical or biological entities with high specificity.[1][] These linkers consist of a central polyethylene glycol chain of varying length, capped at each end by distinct reactive functional groups.[3] This dual-reactivity is the cornerstone of their utility, enabling the precise and stable assembly of complex biomolecular architectures such as antibody-drug conjugates (ADCs), targeted nanoparticle systems, and modified protein therapeutics.[1][4][5]

The core value of a heterobifunctional PEG linker lies in its ability to improve the therapeutic profile of bioactive molecules. The PEG backbone itself imparts several beneficial properties: it enhances the solubility of hydrophobic drugs, increases the hydrodynamic volume of the conjugate to prolong circulation time by reducing renal clearance, and shields the molecule from the host's immune system, thereby lowering immunogenicity.[1][6][7] By allowing for the site-specific conjugation of a therapeutic payload to a targeting ligand, these linkers are pivotal in advancing the field of targeted medicine, ensuring that potent therapies are delivered directly to the site of action while minimizing off-target toxicity.[1][]

Caption: General structure of a heterobifunctional PEG linker.

Core Properties and Advantages

The adoption of heterobifunctional PEG linkers in drug development is driven by a unique combination of physicochemical and biological benefits. These advantages work in concert to improve the overall efficacy and safety profile of therapeutic agents.

-

Enhanced Pharmacokinetics and Bioavailability : The covalent attachment of PEG chains, a process known as PEGylation, significantly increases the hydrodynamic radius of a molecule. This larger size reduces its rate of clearance by the kidneys, thereby extending its circulation half-life in the bloodstream.[6][8] This prolonged presence allows for greater accumulation at the target site, enhancing therapeutic efficacy.

-

Improved Solubility and Stability : Many potent therapeutic molecules are hydrophobic, which limits their formulation and in vivo bioavailability. The highly hydrophilic nature of the PEG polymer chain greatly improves the water solubility of these compounds, facilitating their administration and distribution in the body.[1][9]

-

Reduced Immunogenicity and Antigenicity : The flexible PEG chain forms a protective hydrophilic cloud around the conjugated molecule.[6][7] This "shielding" effect can mask epitopes on the molecule's surface, preventing its recognition by the immune system and subsequent degradation or allergic response.[1][7]

-

Precision Targeting and Controlled Release : The defining feature of heterobifunctional linkers is their ability to connect two different molecules, such as a cytotoxic drug and a tumor-targeting antibody.[1][] This ensures the drug is delivered specifically to diseased cells, minimizing damage to healthy tissue. Furthermore, cleavable functional groups can be incorporated into the linker design, allowing for the controlled release of the therapeutic agent only under specific physiological conditions (e.g., the acidic environment of a tumor).[1]

Caption: Logical relationship of PEGylation benefits.

Data Presentation: Quantitative Analysis

The selection of a heterobifunctional PEG linker is a critical decision in the design of a bioconjugate. The molecular weight and terminal functional groups of the linker dictate the physicochemical properties and ultimate in vivo performance of the final product.

Table 1: Common Heterobifunctional PEG Linker Chemistries

This table summarizes common reactive group pairings found in commercial heterobifunctional PEG linkers and the corresponding functional groups they target on biological molecules.

| Functional Group X | Target for X | Functional Group Y | Target for Y | Common Applications |

| NHS Ester | Primary Amines (-NH₂) | Maleimide | Thiols (-SH) | Antibody-Drug Conjugates (ADCs), Protein-Peptide Conjugation |

| Azide (-N₃) | Alkyne (via Click Chemistry) | Carboxylic Acid (-COOH) | Primary Amines (after activation) | Surface Modification, Nanoparticle Functionalization |

| Alkyne | Azide (via Click Chemistry) | NHS Ester | Primary Amines (-NH₂) | Targeted Drug Delivery Systems, Fluorescent Labeling |

| Orthopyridyl Disulfide (OPSS) | Thiols (-SH) | NHS Ester | Primary Amines (-NH₂) | Releasable Conjugates (cleaved by reducing agents) |

| Aldehyde (-CHO) | Hydrazide, Aminooxy | Biotin | Avidin / Streptavidin | Immobilization, Detection Assays |

| Carboxylic Acid (-COOH) | Primary Amines (after activation) | Thiol (-SH) | Maleimides, Gold Surfaces | Prodrug Development, Biosensor Assembly |

Table 2: Influence of PEG Chain Length on Conjugate Properties

The length of the PEG chain directly impacts the pharmacokinetic and biophysical properties of the conjugate. Longer PEG chains generally lead to longer circulation times but can sometimes reduce the biological activity of the conjugated molecule due to steric hindrance.[8]

| PEG MW (kDa) | Approx. PEG Units (n) | Circulation Half-Life | Hydrodynamic Volume | Potential Impact on Activity |

| 2 | ~45 | Short | Small | Low steric hindrance, activity often retained |

| 5 | ~114 | Moderate | Medium | Moderate steric hindrance, potential for slight activity reduction |

| 10 | ~227 | Long | Large | Significant increase in half-life, higher risk of reduced activity[8] |

| 20 | ~454 | Very Long | Very Large | Maximized half-life, often used when activity is less sensitive to shielding |

| 40 | ~909 | Extremely Long | Extremely Large | Used for maximizing circulation time (e.g., Pegasys®)[6] |

Note: The exact impact on half-life and activity is highly dependent on the specific protein, drug, and conjugation strategy.

Applications in Drug Development

The unique properties of heterobifunctional PEG linkers have made them central to several advanced therapeutic strategies.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody that specifically targets a surface antigen on cancer cells.[1] Heterobifunctional PEGs are ideal for this, offering a stable connection that improves the ADC's solubility and pharmacokinetic profile while ensuring the drug remains inactive until it reaches the target cell.[1][5]

-

Nanoparticle Drug Delivery: These linkers are used to functionalize the surface of nanoparticles, such as liposomes or iron oxide particles.[1][10][11] One end of the linker anchors to the nanoparticle surface, while the other can be used to attach targeting ligands (e.g., peptides, antibodies) or therapeutic agents, creating a targeted and stable drug delivery vehicle.[10]

-

mRNA Vaccine Formulation: In the context of mRNA vaccines, PEGylated lipids are a critical component of the lipid nanoparticles (LNPs) that encapsulate and protect the delicate mRNA molecule.[12] The PEG shield prevents nanoparticle aggregation and premature clearance, ensuring efficient delivery to cells for translation into the target antigen.[12]

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols

The successful use of heterobifunctional PEG linkers requires robust and well-defined experimental procedures for conjugation, purification, and characterization.

Protocol 1: General Protein PEGylation using an NHS-PEG-Maleimide Linker

This protocol describes a common two-step procedure for conjugating a thiol-containing molecule (e.g., a drug or peptide) to a primary amine on a protein (e.g., an antibody).

-

Materials and Reagents:

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

Heterobifunctional Linker (e.g., NHS-PEG-Maleimide) dissolved in a dry, aprotic solvent (e.g., DMSO, DMF).

-

Thiol-containing molecule.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Reaction buffers (e.g., PBS for amine reaction, phosphate buffer with EDTA for thiol reaction).

-

-

Step 1: Reaction of NHS-Ester with Protein Amines

-

Adjust the protein concentration to 1-10 mg/mL in PBS buffer, pH 7.4.

-

Add the NHS-PEG-Maleimide linker solution to the protein solution at a specific molar excess (e.g., 5-20 fold molar excess of linker to protein).

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Remove excess, unreacted linker immediately using a desalting column or dialysis against a buffer suitable for the next step (e.g., PBS with EDTA, pH 6.5-7.0).

-

-

Step 2: Reaction of Maleimide with Thiols

-

To the purified Maleimide-activated protein, add the thiol-containing molecule at a 1.5 to 5-fold molar excess over the activated protein.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

Quench any unreacted maleimide groups by adding a thiol-containing reagent like cysteine or β-mercaptoethanol.

-

Protocol 2: Purification of PEGylated Conjugates

Purification is essential to remove unreacted starting materials and byproducts.[]

-

Size Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated conjugate from smaller, unreacted PEGs and drugs.[] The reaction mixture is passed through a column with a porous matrix that separates molecules based on their hydrodynamic size.

-

Ion Exchange Chromatography (IEX): PEGylation often shields the surface charges of a protein, altering its isoelectric point.[] This change in charge can be exploited to separate PEGylated species (e.g., mono-PEGylated vs. di-PEGylated) and unreacted protein using an IEX column.

-

Reverse Phase Chromatography (RPC): RPC separates molecules based on hydrophobicity. It can be effective for purifying PEGylated peptides and small proteins, and for separating positional isomers of the conjugate.[]

Protocol 3: Characterization of PEGylated Conjugates

The final product must be thoroughly characterized to confirm successful conjugation and purity.

-

SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF can provide an accurate mass of the conjugate. However, the polydispersity of PEG can lead to broad peaks, making analysis complex.[14] Using cleavable linkers can simplify MS analysis by allowing the protein and PEG to be analyzed independently.[14]

-

UV-Vis Spectroscopy: Can be used to determine the degree of conjugation if the drug or linker has a unique absorbance signature.

-

Size Exclusion Chromatography (SEC): Analytical SEC can be used to assess the purity of the final product and detect any aggregation.[15]

Caption: Experimental workflow for PEGylation and purification.

References

- 1. purepeg.com [purepeg.com]

- 3. Heterobifunctional PEG [jenkemusa.com]

- 4. Multi-Arm PEGs for ADCs [jenkemusa.com]

- 5. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. PEGylation - Bio-Synthesis, Inc. [biosyn.com]

- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. purepeg.com [purepeg.com]

- 10. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]

- 11. Heterobifunctional PEG ligands for bioconjugation reactions on iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. purepeg.com [purepeg.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Characterization and separation of PEG polymer linkers and IEkMCC-PEG conjugates. [plos.figshare.com]

The Core Principles of PEGylation in Biologics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a biologic molecule, has emerged as a cornerstone technology in drug development. This modification offers a multitude of benefits, primarily aimed at improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. By increasing the hydrodynamic size and masking the protein surface, PEGylation can significantly extend the circulating half-life, reduce immunogenicity, and enhance the overall stability of the biologic drug. This guide provides a comprehensive overview of the fundamental principles of PEGylation, including the underlying chemistry, experimental protocols, and the impact on drug performance, tailored for professionals in the field of drug development.

The Rationale Behind PEGylation: Enhancing Therapeutic Efficacy

The primary motivation for PEGylating a biologic is to improve its therapeutic profile. Unmodified proteins and peptides often suffer from rapid renal clearance, susceptibility to proteolytic degradation, and the potential to elicit an immune response. PEGylation addresses these challenges in several ways:

-

Extended Circulating Half-Life: The attachment of PEG chains dramatically increases the hydrodynamic radius of the biologic. This increased size reduces the rate of glomerular filtration in the kidneys, thereby prolonging the drug's presence in the bloodstream.[1][2] This allows for less frequent dosing, improving patient compliance and convenience.

-

Reduced Immunogenicity and Antigenicity: The flexible PEG chains form a protective hydrophilic shield around the protein, masking potential epitopes from recognition by the immune system.[3][4] This steric hindrance can significantly decrease the incidence of anti-drug antibody (ADA) formation, a common challenge with biologic therapies.

-

Increased Stability: The PEG shield can also protect the biologic from proteolytic enzymes, enhancing its stability in vivo and in vitro.[5] This can lead to a more consistent therapeutic effect and a longer shelf life for the drug product.

-

Improved Solubility: PEG is a highly soluble polymer, and its conjugation can increase the solubility of hydrophobic proteins or peptides, facilitating formulation and administration.

The Chemistry of PEGylation: Covalent Attachment Strategies

The covalent attachment of PEG to a biologic can be achieved through various chemical strategies, broadly categorized into first-generation (random) and second-generation (site-specific) approaches.

First-Generation PEGylation: This approach involves the random attachment of PEG to multiple reactive sites on the protein surface, most commonly the primary amines of lysine residues. While effective in increasing molecular size, this method can lead to a heterogeneous mixture of PEGylated species with varying numbers of PEG chains and attachment sites. This heterogeneity can result in reduced bioactivity if PEG attachment occurs near the protein's active site.

Second-Generation PEGylation: To overcome the limitations of random PEGylation, site-specific methods have been developed to attach PEG at a single, predetermined location on the protein. This approach yields a more homogeneous product with preserved biological activity. Common site-specific strategies target:

-

N-terminal α-amino group: The unique pKa of the N-terminal amine allows for selective modification under specific reaction conditions.

-

Thiol group of cysteine residues: The free sulfhydryl group of a cysteine residue provides a highly specific target for PEGylation. Cysteine residues can be introduced at specific sites through genetic engineering.

Two of the most widely used PEGylation chemistries are N-hydroxysuccinimidyl (NHS) ester-mediated acylation of amines and maleimide-mediated alkylation of thiols.

Signaling Pathway of PEGylation Chemistry

Caption: Overview of common amine- and thiol-reactive PEGylation chemistries.

Quantitative Impact of PEGylation on Pharmacokinetics

The most significant and well-documented effect of PEGylation is the profound alteration of a biologic's pharmacokinetic (PK) profile. The increase in half-life and reduction in clearance are key parameters that are consistently improved.

| Biologic | PEGylated Product | PEG Size (kDa) | Non-PEGylated Half-Life | PEGylated Half-Life | Fold Increase in Half-Life | Reference |

| Interferon alfa-2a | Pegasys® | 40 (branched) | ~2-3 hours | ~50 hours | ~17-25 | [6] |

| Filgrastim (G-CSF) | Neulasta® | 20 | 3-4 hours | 15-80 hours | ~4-23 | [7] |

| Epoetin beta | Mircera® | 30 | Not specified | Longer than darbepoetin alfa | Not specified | [8] |

| rhTIMP-1 | PEG20K-TIMP-1 | 20 | 1.1 hours | 28 hours | 25 | [9] |

| Equine anti-SARS-CoV-2 F(ab')2 | Fab-PEG-Fab | Not specified | 38.32 hours | 71.41 hours | 1.86 | [10] |

| Biologic | PEGylated Product | Non-PEGylated Clearance | PEGylated Clearance | Reference |

| Interferon alfa-2a | Pegasys® | Not specified | >100-fold reduction | [6] |

| Interferon alfa-2b | PEG-Intron® | Not specified | ~10-fold reduction | [6] |

| Adalimumab | - | 0.0278 L/h | - | [1] |

| Certolizumab pegol | Cimzia® | - | Clearance increases with ADA presence | [11] |

Experimental Protocols

Protocol 1: NHS-Ester PEGylation of a Protein

This protocol describes a general procedure for the random PEGylation of a protein using an NHS-ester activated PEG.

Materials:

-

Protein to be PEGylated (in an amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

NHS-Ester Activated PEG (e.g., mPEG-NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: PBS, pH 7.4

-

Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Dialysis tubing or desalting column for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.

-

PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester activated PEG in anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL). The NHS-ester group is susceptible to hydrolysis, so prepare this solution fresh.

-

PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution. The reaction can be carried out for 30-60 minutes at room temperature or for 2 hours on ice. The optimal molar ratio and reaction time should be determined empirically for each protein.

-

Quenching the Reaction: Stop the reaction by adding a molar excess of the quenching solution (e.g., 100-fold molar excess over the PEG reagent) and incubate for 15-30 minutes.

-

Purification: Remove unreacted PEG and byproducts by dialysis against PBS or by using a size-exclusion chromatography (SEC) desalting column.

Protocol 2: Maleimide-Mediated PEGylation of a Protein

This protocol outlines a general method for the site-specific PEGylation of a protein containing a free cysteine residue using a maleimide-activated PEG.

Materials:

-

Protein with a free cysteine residue (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)

-

Maleimide Activated PEG (e.g., mPEG-Maleimide)

-

Reaction Buffer: PBS, pH 6.5-7.5

-

Reducing agent (optional, e.g., TCEP) if disulfide bonds need to be reduced.

-

Quenching solution: 1 M β-mercaptoethanol or cysteine

-

Purification materials (dialysis or chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, treat the protein with a reducing agent to ensure the target cysteine is in its reduced, free thiol form. Remove the reducing agent before adding the PEG reagent.

-

PEG Reagent Preparation: Dissolve the maleimide-activated PEG in the reaction buffer to create a stock solution.

-

PEGylation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG to the protein solution. The reaction typically proceeds for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching the Reaction: Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like β-mercaptoethanol or cysteine.

-

Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Purification of PEGylated Biologics

Following the PEGylation reaction, a heterogeneous mixture containing the desired PEGylated product, unreacted protein, excess PEG reagent, and potentially multi-PEGylated species will be present. A robust purification strategy is crucial to isolate the desired product with high purity. The most common chromatographic techniques employed are Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX).[12][13]

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Due to the significant increase in size upon PEGylation, SEC is highly effective at separating PEGylated proteins from the smaller, unreacted native protein and excess PEG reagent.

Typical SEC Protocol:

-

Column: A high-resolution gel filtration column, such as a Superdex 200, is commonly used.[14][15]

-

Mobile Phase: An isocratic mobile phase, typically a buffered saline solution (e.g., PBS, pH 7.4), is used.[16]

-

Flow Rate: A low flow rate (e.g., 0.5-1.0 mL/min) is generally employed to ensure optimal resolution.

-

Detection: The eluting protein is monitored by UV absorbance at 280 nm.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. PEGylation can alter the surface charge of a protein by masking charged residues or by reacting with them directly (e.g., lysine). This change in charge can be exploited to separate different PEGylated species. IEX is particularly useful for separating mono-PEGylated from multi-PEGylated proteins and for resolving positional isomers.[12][17]

Typical IEX Protocol:

-

Resin: The choice of resin (anion or cation exchanger) depends on the isoelectric point (pI) of the protein and the pH of the buffer. Common cation exchange resins include those with sulfopropyl (SP) functional groups (e.g., HiTrap SP HP), while anion exchangers often use quaternary ammonium (Q) groups (e.g., Mono Q).[17][18]

-

Buffers: A two-buffer system is used: a low-salt binding buffer and a high-salt elution buffer. The pH is chosen to ensure the protein of interest binds to the resin.

-

Elution: The bound proteins are eluted using a salt gradient (e.g., a linear gradient of 0-1 M NaCl) or a pH gradient.

-

Detection: Protein elution is monitored by UV absorbance at 280 nm.

Logical Workflow for PEGylation and Purification

Caption: General workflow for the production of a PEGylated biologic.

Characterization of PEGylated Biologics

Thorough characterization of the purified PEGylated biologic is essential to ensure its quality, consistency, and bioactivity. A combination of analytical techniques is typically employed:

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the mass of the PEGylated protein and determine the degree of PEGylation (the number of PEG chains attached).

-

High-Performance Liquid Chromatography (HPLC): SEC-HPLC can be used to assess the purity and aggregation state of the final product, while reverse-phase (RP)-HPLC can sometimes separate different PEGylated isomers.

-

Biological Activity Assays: In vitro and in vivo assays are crucial to confirm that the PEGylated biologic retains its desired therapeutic activity.

Immunogenicity of PEGylated Biologics

While PEGylation is a powerful tool for reducing the immunogenicity of therapeutic proteins, it is important to note that PEG itself can be immunogenic. The incidence of pre-existing anti-PEG antibodies in the general population is a growing concern. The formation of anti-PEG antibodies can lead to accelerated clearance of the PEGylated drug and, in some cases, hypersensitivity reactions.[2]

| Biologic | PEGylated Product | Incidence of Anti-Drug Antibodies (ADAs) | Comment | Reference |

| Adalimumab | Humira® (non-PEGylated) | Similar to PEGylated certolizumab pegol | Varies by study | |

| Certolizumab pegol | Cimzia® | Similar to non-PEGylated adalimumab | Varies by study | |

| Pegfilgrastim Biosimilar | - | Treatment-emergent ADAs detected in ~29-32% | Mostly reactive to PEG | |

| PEGylated Erwinia asparaginase | - | 75% of children developed hypersensitivity and ADAs | - |

Conclusion

PEGylation is a well-established and highly effective strategy for improving the therapeutic properties of biologic drugs. By understanding the core principles of PEGylation chemistry, optimizing reaction conditions, and implementing robust purification and characterization methods, researchers and drug developers can successfully harness this technology to create safer and more effective biotherapeutics. As the field continues to evolve, the development of novel PEGylation strategies and a deeper understanding of the immunological implications of PEG will further expand the utility of this powerful drug delivery platform.

References

- 1. Population pharmacokinetics of adalimumab biosimilar adalimumab‐adbm and reference product in healthy subjects and patients with rheumatoid arthritis to assess pharmacokinetic similarity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. advances.umw.edu.pl [advances.umw.edu.pl]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeted Hyaluronan Degradation Enhanced Tumor Growth Inhibition in Gastrointestinal Cancer Models [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. WO2020096958A1 - Method for purifying pegylated protein - Google Patents [patents.google.com]

- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 13. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. trialsitenews.com [trialsitenews.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

A Comprehensive Guide to BocNH-PEG9-CH2COOH for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BocNH-PEG9-CH2COOH, a heterobifunctional PEG linker, for professionals in the field of bioconjugation. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in modifying biomolecules such as proteins, peptides, and antibodies.

Introduction to this compound

This compound is a versatile crosslinking reagent used in bioconjugation to link molecules together.[1] It features three key components:

-